molecular formula C8H6N4O3S B15345681 Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)- CAS No. 58139-55-2

Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)-

Katalognummer: B15345681
CAS-Nummer: 58139-55-2
Molekulargewicht: 238.23 g/mol
InChI-Schlüssel: VWOLSYJETLROAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)- is a synthetic organic compound that features a formamide group attached to a thiazole ring, which is further substituted with a nitro-pyrrole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)- typically involves multi-step organic reactions. One possible route could include:

    Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the pyrrole ring using a nitrating agent such as nitric acid or a nitrating mixture.

    Coupling Reaction: Coupling the nitro-pyrrole with the thiazole ring through a formamide linkage, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced to various intermediates depending on the reducing agent used.

    Substitution: The thiazole and pyrrole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Substituted Thiazoles and Pyrroles: From various substitution reactions.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: In the development of organic semiconductors or conductive polymers.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the thiazole and pyrrole rings could participate in π-π stacking interactions or hydrogen bonding.

Vergleich Mit ähnlichen Verbindungen

Similar compounds might include other formamide derivatives with different substituents on the thiazole or pyrrole rings. For example:

  • Formamide, N-(4-(5-amino-2-pyrrolyl)-2-thiazolyl)-
  • Formamide, N-(4-(5-methyl-2-pyrrolyl)-2-thiazolyl)-

These compounds might differ in their reactivity, biological activity, or physical properties, highlighting the unique features of Formamide, N-(4-(5-nitro-2-pyrrolyl)-2-thiazolyl)-.

Eigenschaften

CAS-Nummer

58139-55-2

Molekularformel

C8H6N4O3S

Molekulargewicht

238.23 g/mol

IUPAC-Name

N-[4-(5-nitro-1H-pyrrol-2-yl)-1,3-thiazol-2-yl]formamide

InChI

InChI=1S/C8H6N4O3S/c13-4-9-8-11-6(3-16-8)5-1-2-7(10-5)12(14)15/h1-4,10H,(H,9,11,13)

InChI-Schlüssel

VWOLSYJETLROAW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.